Prephenic acid

Übersicht

Beschreibung

Prephenic acid is a precursor to the biosynthesis of phenylalanine and tyrosine, two essential amino acids required for protein synthesis in humans and other organisms. It is a key intermediate in the shikimate pathway, a metabolic pathway that produces aromatic amino acids, as well as other aromatic compounds such as flavonoids, lignins, and alkaloids.

Wissenschaftliche Forschungsanwendungen

Enzymatic Role in Amino Acid Biosynthesis

- Nonaromatizing Decarboxylation : Prephenic acid is involved in the biosynthesis of nonproteinogenic amino acids through nonaromatizing decarboxylation, diversifying the metabolic fate of prephenic acid (Mahlstedt, Fielding, Moore, & Walsh, 2010).

- Plant Phenylalanine Biosynthesis : Prephenic acid aminotransferases in plants direct carbon flux from prephenic acid to arogenate, playing a pivotal role in plant phenylalanine biosynthesis (Maeda, Yoo, & Dudareva, 2011).

Evolution and Biochemistry

- Evolution of Phenylalanine Biosynthesis : The evolutionary history and molecular changes in enzymes responsible for phenylalanine biosynthesis through prephenate in plants have been explored, revealing unique insights into the biochemistry of these pathways (Dornfeld et al., 2014).

Isotope Effects and Metabolic Engineering

- Isotope Effect on Enzymatic Reactions : The (13)C isotope effect on the conversion of prephenate to phenylpyruvate by prephenate dehydratase suggests a concerted reaction mechanism, providing insights into enzymatic catalysis (Van Vleet et al., 2010).

- Optimizing Selection Systems in Biosynthesis : Metabolic engineering has been used to optimize in vivo selection systems for the conversion of prephenate to phenylpyruvate, highlighting the potential for manipulating prephenic acid pathways in microbial production systems (Kleeb et al., 2007).

Spectroscopic Studies and Antibiotic Production

- Spectroscopic Interaction Studies : Studies on the interaction of oxidovanadium(IV) with prephenic acid using spectroscopic techniques have been conducted, providing valuable chemical insights (Lezama, Rojo, & Ferrer, 2010).

- Antibiotic and Intermediate Biosynthesis : Prephenic acid has been identified as a precursor in the biosynthesis of certain antibiotics, illustrating its role in the metabolic rerouting from aromatic amino acid synthesis to antibiotic synthesis (Crawford et al., 2011).

Structural and Functional Analysis

- Structural Insights into Enzymatic Regulation : Crystal structure studies of prephenate dehydratase have provided insights into its allosteric regulation by L-phenylalanine, shedding light on the structural basis of its function (Tan et al., 2008).

Pathogen-Related Studies

- Mycobacterium tuberculosis Enzyme Study : Research on the prephenate dehydratase from Mycobacterium tuberculosis has revealed its regulation by aromatic amino acids and its requirement for both catalytic and regulatory domains for optimum activity, important for understanding bacterial phenylalanine biosynthesis (Prakash, Pathak, & Hasnain, 2005).

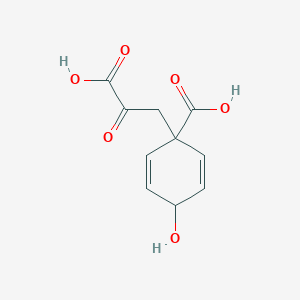

Eigenschaften

CAS-Nummer |

126-49-8 |

|---|---|

Molekularformel |

C10H10O6 |

Molekulargewicht |

226.18 g/mol |

IUPAC-Name |

1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |

InChI |

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |

InChI-Schlüssel |

FPWMCUPFBRFMLH-UHFFFAOYSA-N |

SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |

Andere CAS-Nummern |

126-49-8 |

Physikalische Beschreibung |

Solid |

Synonyme |

1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid prephenate prephenic acid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

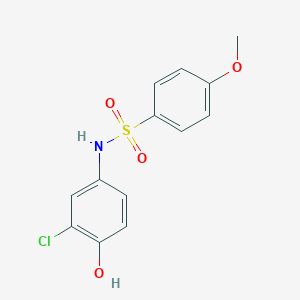

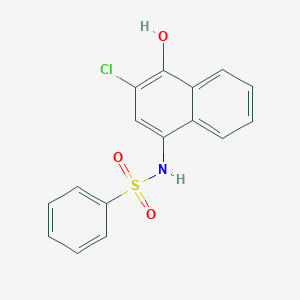

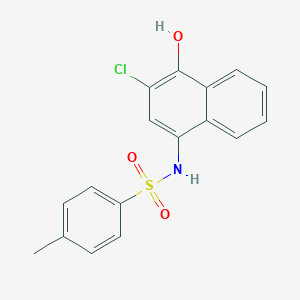

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)

![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)

![1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)